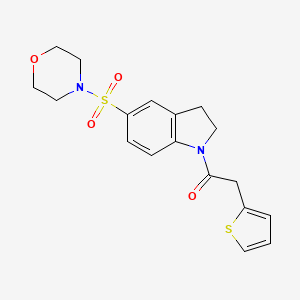

1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-(thiophen-2-yl)ethanone

Descripción

1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-(thiophen-2-yl)ethanone (CAS: 941845-78-9) is a synthetic organic compound with the molecular formula C₁₈H₂₀N₂O₄S₂ and a molecular weight of 392.5 g/mol . Its structure features:

- A 5-(morpholinosulfonyl)-substituted indoline ring, providing a sulfonamide moiety that may enhance solubility or modulate biological interactions.

- A thiophen-2-yl ethanone group, contributing aromatic and electron-rich characteristics.

This hybrid architecture combines sulfonamide and heterocyclic motifs, which are common in bioactive molecules.

Propiedades

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c21-18(13-15-2-1-11-25-15)20-6-5-14-12-16(3-4-17(14)20)26(22,23)19-7-9-24-10-8-19/h1-4,11-12H,5-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWUZMRAXKTFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-(thiophen-2-yl)ethanone is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and antimicrobial treatments. This article explores its biological activity based on recent research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The compound features an indoline core substituted with a morpholinosulfonyl group and a thiophene moiety. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects on the MCF-7 breast cancer cell line. The mechanism of action appears to involve the induction of apoptosis, characterized by a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic factors (such as Bax and PARP) .

Case Study: MCF-7 Cell Line

A detailed examination of the compound's efficacy against MCF-7 cells revealed:

- IC50 Value : 0.34 μM, indicating potent antiproliferative activity.

- Mechanism : Induction of apoptosis through modulation of apoptotic pathways.

| Parameter | Value |

|---|---|

| IC50 (MCF-7) | 0.34 μM |

| Apoptosis Induction | Yes |

| Bcl-2/Bax Ratio | Decreased/Increase |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties . In vitro studies assessed its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong activity against these pathogens.

Antimicrobial Efficacy Table

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.30 | 0.6 |

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication, making it a target for antimicrobial agents.

- Tubulin Polymerization Inhibition : Similar to colchicine, this compound disrupts microtubule formation, which is vital for cell division in cancer cells .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between the compound and its biological targets. These studies suggest that the compound effectively binds to active sites involved in cancer progression and microbial resistance.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the compound "1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-(thiophen-2-yl)ethanone":

Basic Information

- Common Name: this compound

- CAS Number: 941845-78-9

- Molecular Weight: 392.5

- Molecular Formula: C18H20N2O4S2

Properties

- The compound has a molecular weight of 392.5 .

- Its molecular formula is C18H20N2O4S2 .

- Other properties such as density, boiling point, melting point, MSDS, and flash point are not available in the search results .

Potential Research Areas

While the search results do not provide direct applications of "this compound," the presence of structural features like morpholinosulfonyl, indoline, and thiophene rings suggests potential applications in medicinal chemistry.

- Thiophene Ring: Research indicates that thiophene-containing compounds can be modified to create anti-metastatic Lysyl Oxidase (LOX) inhibitors .

- Indole Compounds: Indole derivatives have demonstrated antiproliferative activities, making them of interest in oncology research .

- Sulfonyl Groups : Compounds containing sulfonamide groups have exhibited significant inhibitory activity.

- Anticancer Activity: A related compound, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, displayed antimitotic activity against human tumor cells .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparisons

Pharmacological and Physicochemical Properties

- Lipophilicity: The morpholinosulfonyl group in the target compound likely enhances solubility compared to purely aromatic analogs (e.g., MK47 with a CF₃ group) .

- Molecular Weight : The target compound (392.5 g/mol) is heavier than simpler sulfonyl derivatives (e.g., 288.4 g/mol in Entry 10 ), which may influence permeability or bioavailability.

Q & A

Q. What are the established synthetic routes for 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-(thiophen-2-yl)ethanone?

The synthesis typically involves multi-step protocols starting with functionalized indoline and thiophene precursors. Key steps include:

- Sulfonylation : Introducing the morpholinosulfonyl group to the indoline scaffold via sulfonylation reagents (e.g., morpholine sulfonyl chloride) under anhydrous conditions .

- Coupling reactions : Copper-catalyzed cross-coupling or nucleophilic substitution to attach the thiophen-2-yl ethanone moiety, as demonstrated in analogous quinoline syntheses (e.g., yields ~45% under optimized conditions) .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product .

Q. How is the compound structurally characterized after synthesis?

Structural validation employs:

- Spectroscopy : H NMR and C NMR to confirm connectivity and functional groups (e.g., sulfonyl peaks at δ 3.5–3.7 ppm for morpholine protons) .

- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity single crystals .

Q. What in vitro assays are used to evaluate its biological activity?

Common pharmacological screening includes:

- Cytotoxicity assays : MTT or sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HCT-116) to determine IC values .

- Enzyme inhibition : Testing against targets like carbonic anhydrases or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can computational methods predict the compound’s target interactions and stability?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular docking : Evaluates binding affinities to proteins (e.g., Rab7b or 11β-HSD1) by simulating interactions with active-site residues. For example, docking scores <−8 kcal/mol suggest strong binding .

- ADME prediction : Tools like admetSAR estimate solubility, metabolic stability, and toxicity profiles .

Q. How to resolve discrepancies in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG-2) or incubation times .

- Compound purity : HPLC analysis (e.g., >95% purity) ensures reproducibility; impurities can skew IC values .

- Solubility issues : Use of DMSO vs. aqueous buffers affects bioavailability. Pre-formulation studies (e.g., dynamic light scattering) are recommended .

Q. What strategies improve the compound’s pharmacokinetic properties?

- Functional group modulation : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) enhances solubility but may reduce membrane permeability .

- Prodrug design : Masking polar groups (e.g., acetylating morpholine sulfonyl) improves oral bioavailability, as seen in related indole derivatives .

- Metabolic stability : Cytochrome P450 inhibition assays guide structural modifications to reduce hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.